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Compound of Interest

Compound Name: 2-Bromofluorene

Cat. No.: B047209

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Bromofluorene, a key intermediate in the synthesis of various organic electronic materials and
pharmaceutical compounds. The data presented herein is intended for researchers, scientists,
and professionals in drug development and materials science, offering a comprehensive
reference for the characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Bromofluorene,
including *H NMR, 3C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This
data is crucial for confirming the structure and purity of the compound.

Table 1: *"H NMR Spectroscopic Data for 2-
Bromofluorene

Solvent Chemical Shift () ppm Proton Assignment
CDCls 7.71-7.23 Aromatic Protons
3.82 CHz (Methylene Protons)

DMSO-de 7.87-7.34 Aromatic Protons
3.89 CHz (Methylene Protons)
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Note: Specific peak multiplicities and coupling constants can be found in the detailed spectral
data available from sources such as ChemicalBook.[1][2]

Table 2: **C NMR Spectroscopic Data for 2-
Bromofluorene

General Chemical Shift
Solvent Carbon Type
Range (d) ppm

CDCls 150 - 120 Aromatic Carbons

~37 Methylene Carbon (C9)

Note: The carbons within the aromatic region (120-150 ppm) exhibit distinct signals, though a
detailed assignment requires further analysis or consultation of spectral databases.[3]

Table 3: Mass Spectrometry Data for 2-Bromofluorene

m/z Value Interpretation Notes

Presence of bromine isotopes
246/244 Molecular lon Peaks [M]* (31Br/7°Br) results in two peaks

of nearly equal intensity.

Loss of the bromine atom,

representing the fluorene

165 [M - Br]* _ o
cation. This is often the base
peak.
Loss of a hydrogen atom from
164 [M-Br-HJ* _
the fluorene cation.
163 [M - Br - 2H]* Further fragmentation.
A common fragment in
82.5 [CeHa.5]*

aromatic compounds.

The fragmentation pattern is characterized by the initial loss of the bromine atom, leading to the
stable fluorenyl cation.[1][4]
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Table 4: Infrared (IR) Spectroscopy Data for 2-

Bromofluorene
Wavenumber (cm—1) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Alkane (CH2)
1600 - 1400 C=C Stretch Aromatic Ring
900 - 675 C-H Out-of-Plane Bend Aromatic
Below 700 C-Br Stretch Alkyl Halide

The IR spectrum exhibits characteristic peaks for aromatic and aliphatic C-H bonds, as well as
the carbon-bromine bond.[5][6][7]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
procedures. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Accurately weigh approximately 5-25 mg of 2-Bromofluorene.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

e The final sample height in the NMR tube should be between 4 and 5 cm.
o Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition Parameters (General for Aromatic Compounds):
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o Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
e 'HNMR:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 8 to 16 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.
e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse experiment.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the
low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
Methodology:

Introduce a small amount of the 2-Bromofluorene sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonize the sample using a suitable technique, such as Electron lonization (El) at 70 eV.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
Methodology:

» Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
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¢ Place the prepared sample in the IR spectrometer.
¢ Acquire the spectrum over the typical mid-IR range (e.g., 4000-400 cm~1).

o Perform a background scan prior to the sample scan to subtract the contribution of
atmospheric CO2 and water vapor.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of 2-Bromofluorene is
depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromofluorene(1133-80-8) 13C NMR [m.chemicalbook.com]
o 2. 2-Bromofluorene(1133-80-8) 1H NMR [m.chemicalbook.com]
e 3. chem.libretexts.org [chem.libretexts.org]

e 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z
m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 5. orgchemboulder.com [orgchemboulder.com]
e 6. uanich.vscht.cz [uanlch.vscht.cz]
e 7.cpb-us-el.wpmucdn.com [cpb-us-el.wpmucdn.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromofluorene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047209#spectroscopic-data-for-2-bromofluorene-
nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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